Welcome to the BenchChem Online Store!
molecular formula C5HClFN3 B3327600 3-Chloro-6-fluoro-2-pyrazinecarbonitrile CAS No. 356783-49-8

3-Chloro-6-fluoro-2-pyrazinecarbonitrile

Cat. No. B3327600
M. Wt: 157.53 g/mol
InChI Key: WLSDQWWLYQGWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06800629B2

Procedure details

In 15 mL of acetonitrile was dissolved 0.3 g of 3-chloro-2-pyrazinecarbonitrile. At an ice-cooled temperature, 10% fluorine gas (a fluorine gas diluted with nitrogen gas) was introduced into the solution at a rate of 45 mL per minute for a period of 20 minutes. Then, while elevating the temperature from the ice-cooled temperature to room temperature, nitrogen gas was introduced over a period of one hour. The reaction mixture was concentrated under reduced pressure and the oily product thus obtained was purified by silica gel column chromatography [eluent: n-hexane:ethyl acetate=10:1] to obtain 0.12 g of 3-chloro-6-fluoro-2-pyrazinecarbonitrile as a colorless oily product.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][N:7]=1.[F:10]F>C(#N)C>[Cl:1][C:2]1[C:3]([C:8]#[N:9])=[N:4][C:5]([F:10])=[CH:6][N:7]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)C#N
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diluted with nitrogen gas)
ADDITION
Type
ADDITION
Details
was introduced into the solution at a rate of 45 mL per minute for a period of 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
nitrogen gas was introduced over a period of one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oily product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography [eluent: n-hexane:ethyl acetate=10:1]

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=CN1)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.